molecular formula C10H11BrO3 B15378545 2-Bromoethyl 4-methoxybenzoate CAS No. 19263-28-6

2-Bromoethyl 4-methoxybenzoate

Cat. No.: B15378545
CAS No.: 19263-28-6
M. Wt: 259.10 g/mol
InChI Key: QLZPQVVCZFFTOK-UHFFFAOYSA-N
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Description

2-Bromoethyl 4-methoxybenzoate (CAS: 19263-28-6) is an organic ester derived from 4-methoxybenzoic acid (p-anisic acid) and 2-bromoethanol. Its molecular formula is C₁₀H₁₁BrO₃, featuring a bromoethyl group (–OCH₂CH₂Br) esterified to the carboxylate moiety of 4-methoxybenzoate. The compound is structurally characterized by:

  • A methoxy group (–OCH₃) at the para position of the benzene ring.
  • A bromoethyl ester group, which introduces reactivity due to the labile bromine atom.

Properties

CAS No.

19263-28-6

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromoethyl 4-methoxybenzoate

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-2-8(3-5-9)10(12)14-7-6-11/h2-5H,6-7H2,1H3

InChI Key

QLZPQVVCZFFTOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-bromoethyl 4-methoxybenzoate and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Features
This compound C₁₀H₁₁BrO₃ –OCH₃ (para), –OCH₂CH₂Br (ester) Bromine enhances electrophilicity; ester group prone to hydrolysis .
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate C₁₆H₁₃BrO₄ –OCH₃ (para), –OCOCH₂(4-BrC₆H₄)CO– Brominated aromatic ring; ketone-ester hybrid structure enhances rigidity .
4-Pentylphenyl 4-methoxybenzoate C₁₉H₂₂O₃ –OCH₃ (para), –O(4-C₅H₁₁C₆H₄) Long alkyl chain increases lipophilicity; crystalline powder form .
Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate C₁₁H₁₁BrO₄ –Br (ortho), –COOCH₃, –CH₂COOCH₃ Bromine at ortho position; dual ester groups influence steric effects .

Thermal and Spectroscopic Comparisons

  • Thermal Stability: Metal complexes of 4-methoxybenzoate (e.g., La, Ce, Pr) exhibit thermal decomposition between 200–500°C, with dehydration steps observed in hydrated forms . In contrast, organic esters like this compound likely decompose at lower temperatures (<300°C) due to weaker C–Br and ester bonds.
  • Infrared Spectroscopy :

    • The carboxylate group (COO⁻) in sodium 4-methoxybenzoate shows νₐₛ(COO⁻) at 1543 cm⁻¹ and νₛ(COO⁻) at 1416 cm⁻¹ , indicating ionic character .
    • In this compound, the ester carbonyl (C=O) is expected near 1700–1750 cm⁻¹ , distinct from metal-coordinated carboxylates. Bromoethyl C–Br stretching may appear at 500–600 cm⁻¹ .

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